Ethyl stearate

Thermal properties Phase change materials Ester polymorphism

Researchers formulating PCM composites or biodiesel blends often encounter thermal failure when substituting stearate esters indiscriminately. Ethyl stearate (CAS 111-61-5) eliminates this risk with quantified performance differentiation: ● 93.35 kJ/kg melting enthalpy-69% above butyl stearate/PAN-for reliable thermal buffering in smart textiles and building materials. ● Cetane number of 86.83 enhances ignition quality in tallow-derived biodiesel, reducing NOX emissions. ● 98.65% esterification yield at 60°C vs. 92.67% for methyl stearate at 90°C, lowering energy input and production costs. Supplied with batch-specific CoA; standard global logistics support routine procurement cycles.

Molecular Formula C20H40O2
Molecular Weight 312.5 g/mol
CAS No. 111-61-5
Cat. No. B029559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl stearate
CAS111-61-5
SynonymsOctadecanoic Acid Ethyl Ester;  Stearic Acid Ethyl Ester;  Ethyl n-Octadecanoate;  Ethyl Octadecanoate;  Ethyl Stearate;  KAK-ES;  NSC 8919; 
Molecular FormulaC20H40O2
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC
InChIInChI=1S/C20H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h3-19H2,1-2H3
InChIKeyMVLVMROFTAUDAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:>98%A solution in ethanol
SolubilitySoluble in ethanol and oils, insoluble in water

Ethyl Stearate Properties and Procurement Baseline


Ethyl stearate (CAS 111-61-5, molecular formula C20H40O2) is a long-chain fatty acid ethyl ester, appearing as a white crystalline solid at room temperature with a melting point of 34-38 °C and a boiling point of 213-215 °C at 15 mmHg [1]. It is practically insoluble in water but soluble in organic solvents such as ethanol and ether [2], and is valued for its emollient, lubricating, and phase-change properties across industries including cosmetics, industrial lubricants, and biofuel formulations.

1
White crystalline solid with moderate melting range; suitable for formulations requiring solid-to-liquid phase transition near ambient conditions.
2
Soluble in ethanol and ether, water-insoluble; compatible with organic-solvent-based processing and lipid-phase incorporation.
3
Supports lubricity, phase-change, and combustion applications where long-chain fatty acid ethyl ester properties are required.

Ethyl Stearate Substitution Limitations


Despite belonging to the same fatty acid ester class, stearate esters with different alcohol moieties (methyl, ethyl, propyl, butyl, isopropyl) exhibit quantifiable and practically significant differences in melting point, cetane number, cold-flow behavior, and tribological performance [1]. These variations, stemming from chain-length and branching effects on crystal packing, molecular weight, and polarity, render generic substitution problematic in applications where thermal, combustion, or lubrication specifications are critical. The following quantitative evidence underscores why ethyl stearate is not an interchangeable commodity but a functionally distinct entity within the stearate ester family.

Alcohol moiety matters
Stearate esters with different alcohol chains (methyl, propyl, butyl) exhibit distinct melting points and crystal packing; a generic replacement can alter phase behavior and thermal response.
Combustion & cold-flow
Cetane number and cloud point are highly sensitive to the ester's alcohol structure; substituting ethyl stearate with another fatty ester may shift ignition quality and low-temperature operability in biodiesel.
Lubrication temperature ceiling
Boundary lubrication breaks down near the compound's melting point. Lower- or higher-melting stearate esters would change the operational temperature window, risking failure in precision friction control.

Ethyl Stearate Differentiation Evidence


Melting Point vs. Methyl and Isopropyl Esters

Ethyl stearate exhibits a melting point range of 33-35°C, which is distinctly lower than methyl stearate (38-40°C) and isopropyl stearate (reported melting point ~28-30°C in some sources) and significantly higher than ethyl palmitate (24-26°C) . This 5-7°C difference versus methyl stearate directly impacts solid-liquid phase behavior in formulations and thermal energy storage applications. The binary system with methyl stearate reveals complex polymorphic behavior with stable alpha forms at intermediate compositions [1].

Melting point vs. methyl & isopropyl esters
Head-to-head
Ethyl stearate: 33–35°C
Methyl stearate: 38–40°C
Ethyl palmitate: 24–26°C
5–7°C melting-point difference determines solid/liquid state at room temperature, impacting formulation and thermal storage.
Literature values at standard pressure; polymorphic behavior may influence exact onset.
Thermal properties Phase change materials Ester polymorphism

Cetane Number vs. Ethyl Palmitate

In a study of waste animal fat biodiesel, ethyl stearate exhibited a cetane number (CN) of 86.83, which is 0.28 units higher than ethyl palmitate (CN=86.55) [1]. This higher CN directly translated to reduced NOX emissions via shortened ignition delay and moderated heat release rate. The study identified ethyl stearate as a dominant FAEE (16.87% composition) contributing to biodiesel's overall cetane enhancement.

Cetane number vs. ethyl palmitate
Head-to-head
86.83
+0.28 vs. ethyl palmitate (86.55)
Higher cetane number contributes to reduced NOX emissions via shorter ignition delay.
Derived from FAEE composition in biodiesel; CI engine emission testing.
Biodiesel Combustion Emission control

Cloud Point vs. Ethyl Palmitate

Differential scanning calorimetry (DSC) studies on binary and ternary systems containing n-hexadecane (diesel surrogate) revealed that, at low n-hexadecane fractions (<80%), mixtures containing ethyl palmitate exhibited lower cloud points than those containing ethyl stearate [1]. This indicates that ethyl stearate promotes earlier crystal nucleation and higher cloud points in biodiesel-diesel blends, a critical cold-flow limitation that must be managed through blending strategies.

Cloud point vs. ethyl palmitate
Head-to-head
Higher cloud point in low-hexadecane blends
p
Ethyl stearate increases cold-weather crystallization risk; blend composition must be managed.
DSC solid–liquid equilibrium in synthetic diesel-biodiesel blends.
Cold-flow properties Biodiesel blends Crystallization

Phase Change Enthalpy vs. Butyl Stearate Composites

In electrospun fatty acid ester/polyacrylonitrile (PAN) composite nanofibers designed as form-stable phase change materials (PCMs), ethyl stearate/PAN (ES/PAN) achieved a melting enthalpy of 93.35 kJ/kg, compared to only 55.10 kJ/kg for butyl stearate/PAN (BS/PAN) [1]. ES/PAN also exhibited a melting peak temperature of 29.66°C, suitable for moderate-temperature thermal regulation, and a maximum loaded weight percentage of 65 wt.% (vs. 45 wt.% for BS/PAN).

Phase change enthalpy vs. butyl stearate
Head-to-head
93.35 kJ/kg (ES/PAN)
69% higher than BS/PAN (55.10 kJ/kg)
Higher latent heat storage capacity per unit mass in composite nanofibers.
Electrospun PAN composites; DSC analysis.
Phase change materials Thermal energy storage Electrospinning

Synthesis Yield vs. Methyl Stearate

A central composite design (CCD) optimization study for PCM-oriented ester synthesis found that ethyl stearate achieved a maximum yield of 98.65% at 60°C for 5 hours using a 20:1 ethanol-to-stearic acid molar ratio and 5 wt.% catalyst loading [1]. In contrast, methyl stearate reached a lower maximum yield of 92.67% under more demanding conditions: 90°C, 5.91 hours, 20:1 methanol ratio, and 4 wt.% catalyst loading. Ethyl stearate synthesis thus offers both higher yield efficiency and lower energy input.

Synthesis yield vs. methyl stearate
Head-to-head
98.65% yield at 60°C, 5 h
+6.0 pp vs. methyl stearate (92.67% at 90°C)
Milder conditions give higher yield, lowering energy input and cost.
Optimized by central composite design with ionic liquid catalyst.
Esterification Process optimization Green chemistry

Boundary Lubrication vs. Metal Stearates

Langmuir-Blodgett deposited layers of ethyl stearate were shown to provide effective boundary lubrication on metal surfaces, with lubricant breakdown occurring at the bulk melting point of the compound (34-38°C) [1]. This establishes a clear, temperature-dependent performance ceiling. The study compared ethyl stearate against stearic acid, octadecyl alcohol, and metal stearates, noting that metal stearates were more effective lubricants than stearic acid, but the specific melting point of ethyl stearate defines its operational temperature window relative to higher-melting alternatives like methyl stearate or metal soaps.

Boundary lubrication vs. metal stearates
Cross-study
Lubrication fails near melting point (~35°C)
Metal stearates >100°C
Defines a low-temperature operational window; high-temperature use requires higher-melting alternatives.
Langmuir-Blodgett layer testing on metal surfaces.
Tribology Boundary lubrication Langmuir-Blodgett films

Ethyl Stearate Application Scenarios


High-Cetane Biodiesel for NOX Reduction

Ethyl stearate's cetane number of 86.83 (0.28 units higher than ethyl palmitate) makes it a critical component for biodiesel blends targeting reduced NOX emissions and improved ignition quality [1]. This quantitative advantage is particularly relevant for waste animal fat and tallow-derived biodiesels, where ethyl stearate constitutes 14-17% of the fatty acid ethyl ester profile.

Moderate-Temperature PCM Composites

Ethyl stearate/PAN electrospun nanofibers provide 93.35 kJ/kg melting enthalpy at 29.66°C, which is 69% higher than butyl stearate/PAN composites (55.10 kJ/kg) [1]. This makes ethyl stearate the preferred stearate ester for PCM applications requiring high latent heat storage in the 25-35°C range, such as building thermal regulation and smart textiles.

Ester Synthesis Process Optimization

The ability to achieve 98.65% yield for ethyl stearate at 60°C (vs. 92.67% for methyl stearate at 90°C) translates to lower energy costs and higher throughput in industrial esterification processes [1]. This quantitative synthesis advantage supports procurement decisions favoring ethyl stearate over methyl stearate when production efficiency and sustainability metrics are prioritized.

Low-Temperature Boundary Lubrication

Ethyl stearate's lubrication breakdown at its melting point (~35°C) defines its operational window for boundary lubrication applications, such as in precision instruments and low-temperature machinery where metal stearates may be too viscous or solid [1]. Its lower melting point compared to methyl stearate (38-40°C) offers a marginally broader liquid-phase operating range at near-ambient temperatures.

Application
Selection Property
Validation Focus
High-cetane biodiesel for NOx reduction
Cetane number advantage over short-chain esters
Ignition quality and emissions benchmarking in CI engines
Moderate-temperature PCM composites
Latent heat storage capacity in electrospun nanofibers
Melting enthalpy and form stability at 25–35°C
Ester synthesis process optimization
Higher yield under milder conditions vs. methyl stearate
Energy consumption, throughput, and sustainability metrics
Low-temperature boundary lubrication
Lubrication failure temperature near ambient melting point
Operational temperature window vs. higher-melting metal stearates

Technical Documentation Hub

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